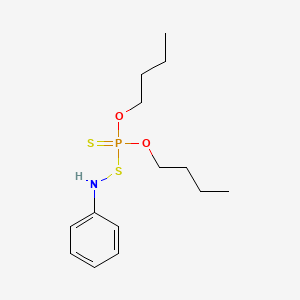
N-dibutoxyphosphinothioylsulfanylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibutoxyphosphinothioylsulfanylaniline is an organophosphorus compound that features a phosphinothioyl group bonded to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dibutoxyphosphinothioylsulfanylaniline typically involves the reaction of aniline with dibutoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-dibutoxyphosphinothioylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
N-dibutoxyphosphinothioylsulfanylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of N-dibutoxyphosphinothioylsulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-dibutoxyphosphinothioylsulfanylaniline: Unique due to its specific phosphinothioyl group and aniline structure.
Dibutyl phthalate: Commonly used as a plasticizer but lacks the phosphinothioyl group.
N-phenylphosphinothioylsulfanylaniline: Similar structure but with different alkyl groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Propiedades
Número CAS |
65767-52-4 |
|---|---|
Fórmula molecular |
C14H24NO2PS2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
N-dibutoxyphosphinothioylsulfanylaniline |
InChI |
InChI=1S/C14H24NO2PS2/c1-3-5-12-16-18(19,17-13-6-4-2)20-15-14-10-8-7-9-11-14/h7-11,15H,3-6,12-13H2,1-2H3 |
Clave InChI |
SAAGQWOXTJTBEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=S)(OCCCC)SNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



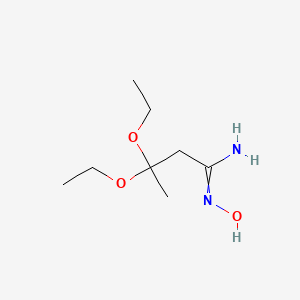
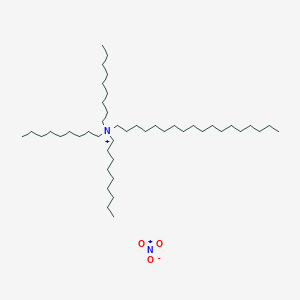
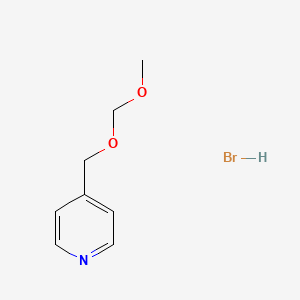
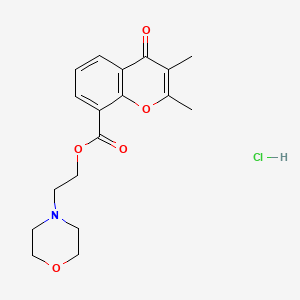
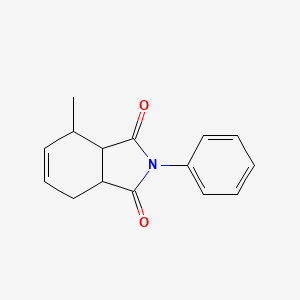

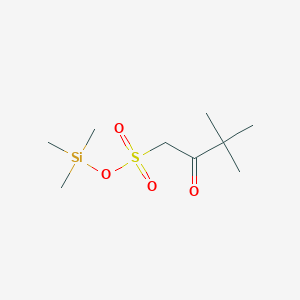
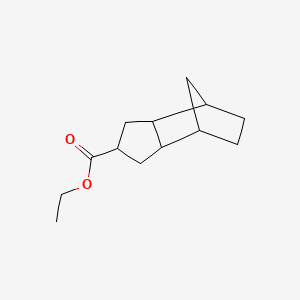
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
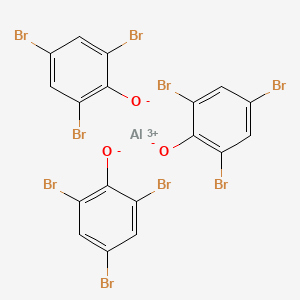


![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
